N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((4-(2-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A series of compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial activity. The derivatives displayed significant inhibitory actions against both bacterial and fungal strains, suggesting potential therapeutic interventions for microbial diseases. The structural elucidation of these compounds underscores their relevance in the design of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition for Therapeutic Use
The synthesis of novel heterocyclic compounds derived from a closely related starting compound showcased potent lipase and α-glucosidase inhibition. This suggests a promising avenue for the development of new therapeutic agents targeting metabolic disorders, including diabetes and obesity. The best performing compounds in this study demonstrated significant enzyme inhibitory activities, highlighting their potential in drug discovery (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Activity
Research into the structural modifications of related compounds to enhance their affinity and selectivity toward specific cellular targets has led to the identification of potential anticancer agents. These studies aim to uncover the mechanisms behind the anti-cancer properties of these compounds, potentially contributing to the development of novel cancer therapies (Karayel, 2021).
Corrosion Inhibition
The investigation into the corrosion inhibition of mild steel in acidic media by triazole derivatives demonstrated significant efficiency, providing insights into the protective mechanisms at the molecular level. These findings are crucial for the development of more effective corrosion inhibitors for industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Environmental Analysis
Studies have also focused on the environmental presence and impact of related compounds, particularly as UV filters and corrosion inhibitors. The determination of these compounds in environmental samples like sediment and sewage sludge underscores the need for ongoing monitoring and assessment of their ecological and health implications (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceutical drugs. Compounds containing this ring often exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many antifungal drugs disrupt the ergosterol biosynthesis pathway, leading to the death of the fungal cells .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antifungal drug by inhibiting ergosterol synthesis, the result would be the death of the fungal cells .
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-25-13-9-7-12(8-10-13)17(24)20-11-16-21-22-18(26-2)23(16)15-6-4-3-5-14(15)19/h3-10H,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFHQCXTHQWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.